(E)-3-(噻吩-2-基)-N-(对甲苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide is a useful research compound. Its molecular formula is C14H13NOS and its molecular weight is 243.32. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

超级电容器电极

(E)-3-(噻吩-2-基)-N-(对甲苯基)丙烯酰胺: 已被掺入双金属有机框架 (MOFs) 中以构建高性能超级电容器电极 . 以下是它的工作原理:

可溶性导电聚合物

另一种化合物,2,5-二(噻吩-2-基)-1-对甲苯基-1H-吡咯,是一种可溶性导电聚合物 . 虽然它与该化合物并不完全相同,但它具有相似的噻吩部分。以下是它的应用:

生物活性

(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, also referred to as DM497, is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

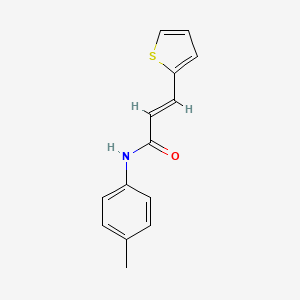

Chemical Structure and Properties

The chemical structure of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide features a thiophene ring attached to an acrylamide backbone, which is known for its diverse biological properties. The compound's molecular formula is C13H13NOS, and its structure can be represented as follows:

Research indicates that DM497 interacts with various molecular targets, primarily focusing on the modulation of nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels (CaV2.2). The compound exhibits:

- Positive Allosteric Modulation : DM497 acts as a positive allosteric modulator of the α7 nAChR, enhancing receptor activity.

- Calcium Channel Inhibition : It has been shown to inhibit the CaV2.2 channels, which play a crucial role in neurotransmitter release and pain signaling pathways .

Antinociceptive Activity

One of the most significant findings regarding DM497 is its antinociceptive properties. Studies have demonstrated that:

- Pain Models : In mouse models of neuropathic pain induced by streptozotocin (STZ) and oxaliplatin, DM497 significantly reduced pain responses at doses of 3 mg/kg and 10 mg/kg respectively. This effect was observed through behavioral assays measuring pain sensitivity .

- Mechanistic Insights : The antinociceptive effects were linked to the inhibition of α7 nAChR and CaV2.2 channels, suggesting that DM497 could be a potential therapeutic agent for neuropathic pain management .

Antimicrobial Activity

Preliminary studies also indicate that derivatives of acrylamide compounds similar to DM497 possess antimicrobial properties. For instance, compounds with structural similarities exhibited significant activity against various pathogens, with minimum inhibitory concentrations (MICs) demonstrating effectiveness in inhibiting bacterial growth .

Study on Neuropathic Pain

In a controlled study involving mice, DM497 was tested for its effects on STZ-induced neuropathic pain. The results indicated a marked reduction in pain levels post-administration, supporting the hypothesis that modulation of nAChRs plays a critical role in pain management . The study utilized electrophysiological techniques to assess the compound's interaction with nAChRs and calcium channels.

| Parameter | DM497 Dose (mg/kg) | Effect on Pain |

|---|---|---|

| STZ-induced pain reduction | 3 | Significant reduction |

| Oxaliplatin-induced pain | 10 | Significant reduction |

Antimicrobial Evaluation

In vitro studies evaluated the antimicrobial efficacy of related compounds, revealing promising results against common bacterial strains. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong potential for further development in antimicrobial therapies .

属性

IUPAC Name |

(E)-N-(4-methylphenyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-11-4-6-12(7-5-11)15-14(16)9-8-13-3-2-10-17-13/h2-10H,1H3,(H,15,16)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXGPPWAYYADTP-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。